9-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
The compound 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic molecule with a unique structure that combines elements of chromene, oxazine, and phenethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,4-dimethoxyphenethylamine with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired oxazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxazine ring can be reduced to form a dihydro derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the oxazine ring can produce dihydro derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biology, the compound has been studied for its potential as a bioactive molecule. Its structural similarity to natural products makes it a candidate for drug discovery and development .
Medicine
In medicine, research has focused on the compound’s potential therapeutic effects. Studies have investigated its activity against various diseases, including cancer and neurological disorders .
Industry
In industry, the compound’s unique properties make it useful in the development of new materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features.
2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one: Another compound with a related structure.
Uniqueness
The uniqueness of 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its combination of chromene, oxazine, and phenethylamine elements, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C27H25NO5 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
9-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C27H25NO5/c1-30-24-10-8-18(14-25(24)31-2)12-13-28-16-22-23(32-17-28)11-9-20-21(15-26(29)33-27(20)22)19-6-4-3-5-7-19/h3-11,14-15H,12-13,16-17H2,1-2H3 |
InChI Key |
MONOYLRKXCTXDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2)OC |
Origin of Product |
United States |
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